Dihydro Mupirocin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Dihydro Mupirocin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of Dihydro Mupirocin, a key related substance to the topical antibiotic Mupirocin. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound. The narrative synthesizes technical data with practical insights, reflecting a deep understanding of the pharmaceutical sciences.
Introduction: The Significance of Dihydro Mupirocin in the Context of Mupirocin
Mupirocin, a potent antibiotic produced by the fermentation of Pseudomonas fluorescens, is a cornerstone in the topical treatment of bacterial skin infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, the inhibition of bacterial isoleucyl-tRNA synthetase, sets it apart from other classes of antibiotics and minimizes cross-resistance.[1][3][4]
Dihydro Mupirocin emerges in this context as a significant impurity and related compound.[5][6] Its presence in the final drug product is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of Mupirocin formulations. Understanding the chemical nature and properties of Dihydro Mupirocin is therefore paramount for formulation development, stability studies, and quality control.
Chemical Structure and Nomenclature
Dihydro Mupirocin is structurally very similar to Mupirocin, with the key difference being the saturation of the α,β-unsaturated bond in the butenoyl portion of the molecule. This reduction results in a butanoyl side chain.
The IUPAC name for Dihydro Mupirocin is 9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid.[7]
Below is a comparative visualization of the chemical structures of Mupirocin and Dihydro Mupirocin.
Caption: Chemical structures of Mupirocin and Dihydro Mupirocin.
Physicochemical Properties
| Property | Dihydro Mupirocin | Mupirocin | Reference(s) |
| Molecular Formula | C26H46O9 | C26H44O9 | [7] |
| Molecular Weight | 502.65 g/mol | 500.62 g/mol | [8] |
| CAS Number | 1246812-11-2 | 12650-69-0 | [5][8] |
| Melting Point | 70-76 °C | 77-78 °C | [7],[1] |
| Boiling Point | 663.9±55.0 °C (Predicted) | Not Available | [7] |
| pKa | 4.78±0.10 (Predicted) | Not Available | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Poorly soluble in water (26 mg/L), highly soluble in DMSO (≥10 mg/mL) | [7] |
Expert Insight: The slight difference in molecular weight and polarity due to the saturation of the double bond is the primary handle for chromatographic separation of Dihydro Mupirocin from Mupirocin. The predicted pKa suggests that both molecules are weakly acidic, a property that can be exploited in pH-controlled chromatographic separations.
Formation and Synthesis
Dihydro Mupirocin is not a product of intentional synthesis for therapeutic use but rather a process-related impurity or a degradation product of Mupirocin.
Biosynthetic Origin
The biosynthesis of Mupirocin in Pseudomonas fluorescens is a complex process involving a multi-enzyme type I polyketide synthase (PKS) system.[3][9][10] Dihydro Mupirocin is likely formed as a byproduct during the fermentation process. This can occur through the action of endogenous reductases in the host organism that non-specifically reduce the α,β-unsaturated bond of Mupirocin or its immediate precursors. The control of fermentation conditions, such as pH and nutrient feed, can influence the impurity profile, including the levels of Dihydro Mupirocin.[11]
Degradation Pathway
Forced degradation studies of Mupirocin have shown its susceptibility to acidic and alkaline conditions, as well as high temperatures.[12][13][14] While specific studies detailing the formation of Dihydro Mupirocin as a degradation product are scarce, it is plausible that certain stress conditions could lead to its formation through reductive pathways.
Caption: Potential pathways for the formation of Dihydro Mupirocin.
Biological Activity and Mechanism of Action
Presumed Mechanism of Action
Mupirocin exerts its antibacterial effect by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase (IleRS), thereby inhibiting protein synthesis.[2][4] This mechanism is highly specific to the bacterial enzyme. Given the structural similarity, it is highly probable that Dihydro Mupirocin also interacts with IleRS. However, the saturation of the butenoyl side chain may alter the binding affinity and, consequently, the biological activity.
Antibacterial Potency
There is a significant lack of publicly available data on the antibacterial potency (e.g., Minimum Inhibitory Concentration - MIC values) of purified Dihydro Mupirocin against various bacterial strains. It is generally considered to be less active than Mupirocin. For reference, Mupirocin is highly active against staphylococci and streptococci, with MIC values typically ≤ 0.5 µg/mL.[4][15] The reduced potency of Dihydro Mupirocin underscores the importance of controlling its levels in Mupirocin drug products.
Expert Insight: The α,β-unsaturated carbonyl group in Mupirocin is a Michael acceptor and could be involved in a covalent interaction with the enzyme target, in addition to non-covalent interactions. The absence of this reactive group in Dihydro Mupirocin would likely lead to a significant reduction in binding affinity and antibacterial activity.
Analytical Methodologies
The control of Dihydro Mupirocin as an impurity in Mupirocin active pharmaceutical ingredient (API) and finished products relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A variety of reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Mupirocin and its impurities. These methods typically utilize a C8 or C18 stationary phase.
Experimental Protocol: A Representative RP-HPLC Method
This protocol is a synthesis of common practices found in the literature for the analysis of Mupirocin and its impurities.[16][17][18]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of methanol and sodium dihydrogen phosphate buffer (pH 3.0).[18]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220-240 nm.
-
Sample Preparation:
-
Accurately weigh the Mupirocin sample (API or from a formulation).
-
Dissolve the sample in a suitable diluent, such as methanol or a mixture of the mobile phase.
-
For ointment formulations, an extraction step may be necessary.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Quantification: The amount of Dihydro Mupirocin is determined by comparing its peak area to that of a qualified reference standard.
Caption: A typical workflow for the HPLC analysis of Dihydro Mupirocin.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the definitive identification and characterization of impurities, LC-MS is an invaluable tool. It provides molecular weight information and fragmentation patterns that can confirm the structure of Dihydro Mupirocin, especially in complex matrices.[17][19]
Pharmacokinetics and Toxicology
There is no specific pharmacokinetic or toxicological data available for Dihydro Mupirocin. The safety of Mupirocin formulations is supported by extensive clinical use and toxicological studies of the drug substance containing controlled levels of impurities, including Dihydro Mupirocin.
Mupirocin itself has minimal systemic absorption after topical application and is rapidly metabolized to the inactive monic acid.[20][21] It is presumed that Dihydro Mupirocin, if absorbed, would follow a similar metabolic fate.
Conclusion and Future Perspectives
Dihydro Mupirocin is a critical process-related impurity and potential degradation product of the antibiotic Mupirocin. While its biological activity is considered to be significantly lower than that of the parent compound, its control is essential for ensuring the quality, safety, and efficacy of Mupirocin-containing drug products. This guide has provided a comprehensive overview of its chemical structure, properties, formation, and analytical control.
Future research could focus on the isolation and definitive biological characterization of Dihydro Mupirocin to precisely quantify its antibacterial activity and its potential to contribute to the overall therapeutic effect or any adverse effects of Mupirocin formulations. Further elucidation of the specific enzymatic pathways leading to its formation during fermentation could lead to improved manufacturing processes with a more favorable impurity profile.
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